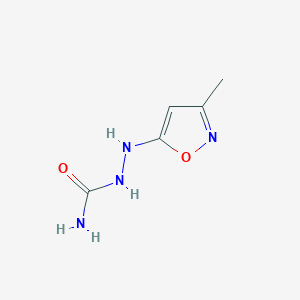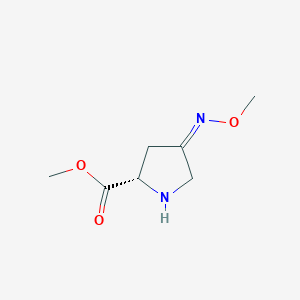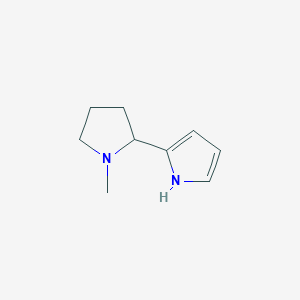
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an allyl group, and benzyloxy and dibenzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multiple steps. One common approach is to start with a suitable tetrahydrofuran derivative, which is then functionalized to introduce the allyl and benzyloxy groups. The final step involves the esterification of the intermediate compound with benzoic acid to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((2S,3R,5R)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate: A stereoisomer with similar properties but different spatial arrangement.
3-(benzyloxy)-4-oxotetrahydrofuran derivatives: Compounds with variations in the substituents on the tetrahydrofuran ring.
Uniqueness
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C31H30O7 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
[(2S)-2-benzoyloxy-3-[(2R,3S,5S)-4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate |
InChI |
InChI=1S/C31H30O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-27,29H,1,12,19-21H2/t25-,26-,27+,29-/m0/s1 |
Clave InChI |
CZXFETNZSZYWMW-RZLMRTLUSA-N |
SMILES isomérico |
C=CC[C@H]1C(=O)[C@H]([C@H](O1)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C=CCC1C(=O)C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)

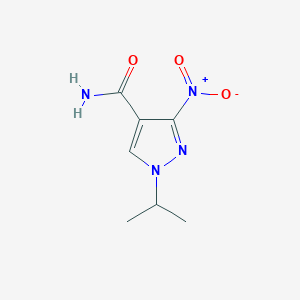
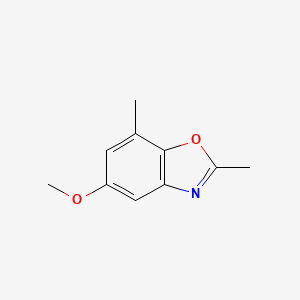
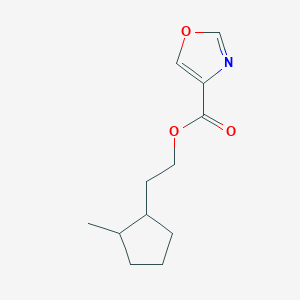
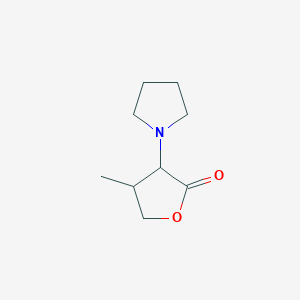
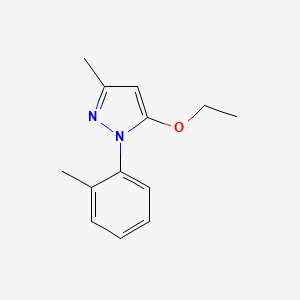
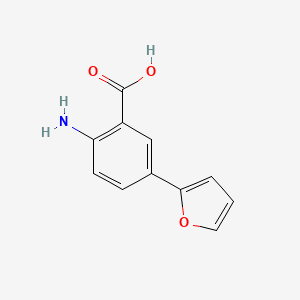
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)

![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
